molecular formula C8H14N2O B12107615 3,9-Diazabicyclo[3.3.2]decan-10-one

3,9-Diazabicyclo[3.3.2]decan-10-one

Cat. No.: B12107615
M. Wt: 154.21 g/mol
InChI Key: BWZHYLDHEREEEC-UHFFFAOYSA-N
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Description

3,9-Diazabicyclo[332]decan-10-one is a bicyclic compound with a unique structure that includes two nitrogen atoms within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Diazabicyclo[3.3.2]decan-10-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a carbonyl compound, followed by cyclization to form the bicyclic structure. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3,9-Diazabicyclo[3.3.2]decan-10-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .

Scientific Research Applications

3,9-Diazabicyclo[3.3.2]decan-10-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3,9-Diazabicyclo[3.3.2]decan-10-one involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the bicyclic structure can form coordination complexes with metal ions, influencing various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,9-Diazabicyclo[33Its ability to form stable coordination complexes and participate in various chemical reactions makes it a valuable compound in scientific research .

Properties

IUPAC Name

3,9-diazabicyclo[3.3.2]decan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-6-2-1-3-7(10-8)5-9-4-6/h6-7,9H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZHYLDHEREEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(C1)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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